molecular formula C7H11N3O B1353557 6-methoxy-N2-methylpyridine-2,3-diamine CAS No. 90817-34-8

6-methoxy-N2-methylpyridine-2,3-diamine

Cat. No. B1353557
CAS RN: 90817-34-8
M. Wt: 153.18 g/mol
InChI Key: ATCBPVDYYNJHSG-UHFFFAOYSA-N
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Description

“6-methoxy-N2-methylpyridine-2,3-diamine” is a chemical compound with the molecular formula C7H11N3O.2ClH . It is also known by its IUPAC name “6-methoxy-N~2~-methylpyridine-2,3-diamine dihydrochloride” and is used in various industrial applications .


Molecular Structure Analysis

The molecular structure of “6-methoxy-N2-methylpyridine-2,3-diamine” is based on the molecular formula C7H11N3O.2ClH . The exact structure would be determined by the arrangement of these atoms and the bonds between them.

Scientific Research Applications

Functionalization and Chemical Properties

  • Selective Bromination and Electrophile Introduction : 6-methoxy-N2-methylpyridine-2,3-diamine can undergo selective bromination, leading to the introduction of various electrophiles in its structure. This property is significant for creating derivatives with potential applications in different fields of chemistry and biology (Gray, Konopski, & Langlois, 1994).

  • Tautomerism and Complex Formation : This compound demonstrates interesting behavior in tautomerism and complex formation with different metal ions. These properties are essential for understanding its interactions and potential applications in coordination chemistry and materials science (Cimerman & Štefanac, 1985).

Synthetic Applications

  • Synthesis of Novel Compounds : The compound serves as a key intermediate in synthesizing various novel compounds, such as quinoline proton sponges. These compounds have diverse applications, including as catalysts and in pharmaceutical research (Dyablo et al., 2015).

  • Development of Analytical Sensors : Derivatives of 6-methoxy-N2-methylpyridine-2,3-diamine are used in developing highly selective and sensitive sensors, such as PVC membrane electrodes for ion detection. This application is crucial in environmental monitoring and analytical chemistry (Soleymanpour, Rad, & Niknam, 2006).

  • Preparation of Azo Dyes : It plays a role in the synthesis of azo dyes with high pH stability. These dyes are essential in various industries, including textiles and printing (Zhao et al., 2017).

Pharmaceutical Research

  • Antitumor Activity : Research has shown that derivatives of this compound, like pyrido[2,3-d]pyrimidine, have significant antitumor activity. This finding is vital for developing new cancer therapeutics (Grivsky et al., 1980).

Safety And Hazards

“6-methoxy-N2-methylpyridine-2,3-diamine” is a flammable material and can cause irritation to the skin, eyes, and respiratory system . It can produce harmful products of combustion such as CO, CO2, and nitrogen oxides . Contact with strong oxidants can cause it to burn .

properties

IUPAC Name

6-methoxy-2-N-methylpyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-9-7-5(8)3-4-6(10-7)11-2/h3-4H,8H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATCBPVDYYNJHSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=N1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80420888
Record name 6-Methoxy-N~2~-methylpyridine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80420888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methoxy-N2-methylpyridine-2,3-diamine

CAS RN

90817-34-8
Record name 3-Amino-2-methylamino-6-methoxypyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90817-34-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methoxy-N~2~-methylpyridine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80420888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methoxy-2-N-methylpyridine-2,3-diamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A procedure similar to that described in Example 6 was repeated, except that 3.45 g of 6-methoxy-2-methylamino-3-nitropyridine (prepared as described in Preparation 67), 0.70 g of 10% w/w palladium-on-charcoal and 50 ml of dioxane were used, to give 2.66 g of the title compound having Rf=0.12 (on silica gel thin layer chromatography using a 1:1 by volume mixture of hexane and ethyl acetate as the developing solvent).
Quantity
3.45 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

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